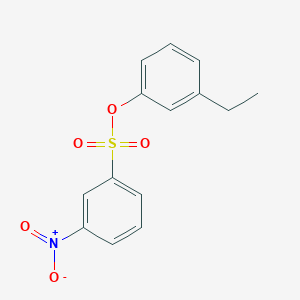
3-Ethylphenyl 3-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylphenyl 3-nitrobenzenesulfonate is an organic compound that belongs to the class of nitrobenzenesulfonates These compounds are characterized by the presence of a nitro group (-NO2) and a sulfonate group (-SO3) attached to a benzene ring The ethyl group (-C2H5) is attached to the phenyl ring, making it a substituted derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethylphenyl 3-nitrobenzenesulfonate typically involves the sulfonation of 3-ethylphenol followed by nitration. The process can be summarized as follows:
Sulfonation: 3-Ethylphenol is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to introduce the sulfonate group. The reaction is usually carried out at elevated temperatures (80-100°C) to ensure complete sulfonation.
Nitration: The sulfonated product is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4). The nitration reaction introduces the nitro group at the meta position relative to the sulfonate group.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts such as sodium tungstate may be used to enhance the efficiency of the sulfonation process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethylphenyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The sulfonate group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: The ethyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as solvent.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3), dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate (KMnO4), sulfuric acid (H2SO4), water as solvent.
Major Products Formed
Reduction: 3-Ethylphenyl 3-aminobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-Carboxyphenyl 3-nitrobenzenesulfonate.
Applications De Recherche Scientifique
3-Ethylphenyl 3-nitrobenzenesulfonate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitro and sulfonate groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethylphenyl 3-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its transport and distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzenesulfonic acid sodium salt: Similar structure but lacks the ethyl group.
4-Nitrobenzenesulfonic acid: Nitro group positioned at the para position relative to the sulfonate group.
Methyl 4-nitrobenzenesulfonate: Contains a methyl group instead of an ethyl group.
Uniqueness
3-Ethylphenyl 3-nitrobenzenesulfonate is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with other molecules. This structural variation can lead to differences in physical properties, such as solubility and melting point, as well as distinct biological activities .
Propriétés
Numéro CAS |
25238-11-3 |
|---|---|
Formule moléculaire |
C14H13NO5S |
Poids moléculaire |
307.32 g/mol |
Nom IUPAC |
(3-ethylphenyl) 3-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-5-3-7-13(9-11)20-21(18,19)14-8-4-6-12(10-14)15(16)17/h3-10H,2H2,1H3 |
Clé InChI |
JLVZJKIXDNEIEY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)OS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


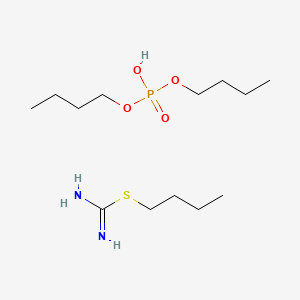
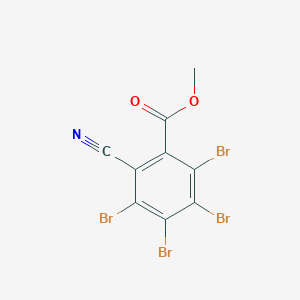
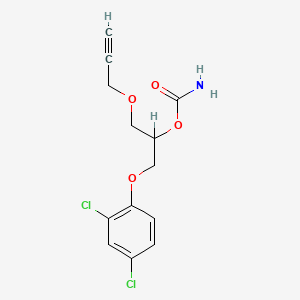
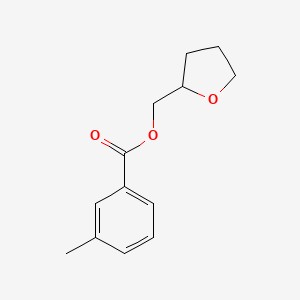
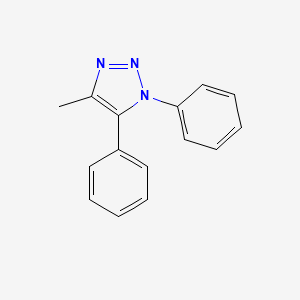
![2-Phenyl-5H-indeno[1,2-b]pyridine](/img/structure/B14683541.png)
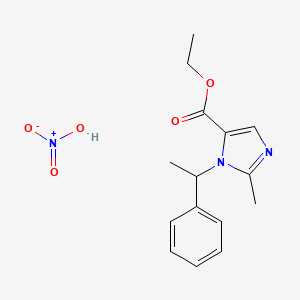
![3-Phenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14683562.png)

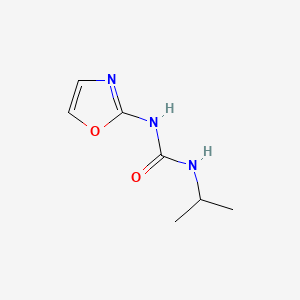

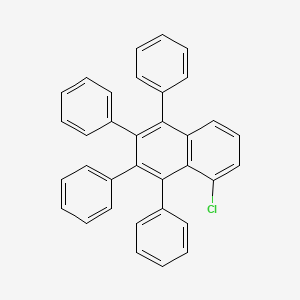
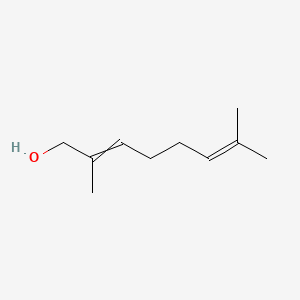
![[(Z)-3-phenylprop-2-enyl] 4-nitrobenzoate](/img/structure/B14683591.png)
